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Compound of Interest

Compound Name: 2-nitro-3-Pyridineethanol

Cat. No.: B8622911 Get Quote

Target Molecule: 2-Nitro-3-pyridineethanol CAS: 105590-93-6 (Generic/Isomer dependent)

Molecular Formula: C

H

N

O

Molecular Weight: 168.15 g/mol

Executive Summary & Retrosynthetic Logic
The synthesis of 2-nitro-3-pyridineethanol presents a classic regioselectivity challenge. Direct

nitration of 3-pyridineethanol is hazardous and typically yields the 4-nitro (via N-oxide) or 5-nitro

isomers due to the directing effects of the pyridine nitrogen and the alkyl side chain.

To ensure scalability and safety, this protocol utilizes a Retro-Henry / Aldol-like Condensation

approach. The strategy relies on the high acidity of the methyl protons in 3-methyl-2-

nitropyridine (2-nitro-3-picoline), which are activated by the adjacent electron-withdrawing nitro

group. This allows for a clean reaction with paraformaldehyde to construct the ethanol side

chain in the final step, avoiding the handling of energetic nitrated alcohols.

Retrosynthetic Analysis (Graphviz)
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Strategic Advantage
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Caption: Retrosynthetic disconnection showing the construction of the ethanol tail on a pre-

nitrated core.

Detailed Synthesis Protocol
Phase 1: Preparation of 3-Methyl-2-Nitropyridine
(Precursor)
Note: If 3-methyl-2-nitropyridine is commercially available, proceed directly to Phase 2.

Reaction: Oxidation of 2-amino-3-methylpyridine. Reagents: 30% Hydrogen Peroxide (H

O

), Sulfuric Acid (H

SO
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), Sodium Tungstate (catalyst).

Dissolution: In a glass-lined reactor, dissolve 2-amino-3-methylpyridine (1.0 equiv) in

concentrated H

SO

(4.0 equiv) while maintaining temperature < 20°C (Ice/Water bath).

Oxidation: Slowly add 30% H

O

(3.5 equiv) dropwise. Maintain internal temperature between 25–35°C.

Critical Process Parameter (CPP): Exotherm control is vital. Do not exceed 40°C during

addition to prevent decomposition.

Digestion: After addition, stir at ambient temperature for 4 hours, then gently warm to 50°C

for 2 hours to ensure complete conversion of the amine to the nitro group.

Work-up: Pour the reaction mixture onto crushed ice. Neutralize carefully with NH

OH or Na

CO

to pH 7–8. Extract with Dichloromethane (DCM) (3x).

Purification: Dry organic layer over MgSO

, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Target Purity: >95% (GC-MS).

Phase 2: Hydroxyalkylation (The Core Synthesis)
This step leverages the "Batcho-Leimgruber" type reactivity where the ortho-nitro group

activates the adjacent methyl group, allowing it to condense with formaldehyde.

Reagents:
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Substrate: 3-Methyl-2-nitropyridine (1.0 equiv)

Electrophile: Paraformaldehyde (1.5 – 2.0 equiv)

Base/Solvent: DMSO (Dimethyl sulfoxide) with catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-

7-ene) OR Potassium tert-butoxide (t-BuOK) in DMF.

Protocol:

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer,

and nitrogen inlet.

Charging: Charge 3-methyl-2-nitropyridine (10 g, 72.4 mmol) and Paraformaldehyde (3.26 g,

108 mmol) into the flask.

Solvent Addition: Add anhydrous DMSO (50 mL). Ensure the system is inerted with Nitrogen.

Catalysis: Add DBU (0.5 equiv, 36 mmol) dropwise.

Observation: The solution may darken (deep red/brown) due to the formation of the

nitronate-like anion.

Reaction: Heat the mixture to 60–70°C. Stir for 4–6 hours.

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. Look for the disappearance of

the methyl-pyridine peak and appearance of the polar alcohol product.

Note: Avoid temperatures >90°C to prevent dehydration to the vinyl derivative (2-nitro-3-

vinylpyridine).

Quenching: Cool the reaction to room temperature. Pour into Ice Water (200 mL) containing

dilute HCl (to neutralize DBU, pH ~6).

Extraction: Extract with Ethyl Acetate (3 x 100 mL). The product is moderately polar;

thorough extraction is required.

Washing: Wash combined organics with Brine (2x) to remove DMSO. Dry over Na
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SO

.

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel).

Eluent: Gradient 20% -> 60% Ethyl Acetate in Hexane.

Yield Expectations: 60–75%.

Analytical Controls & Specifications
Parameter Specification Method

Appearance
Yellow to Orange crystalline

solid or oil
Visual

Purity > 98.0%
HPLC (C18, ACN/Water +

0.1% TFA)

Identity (NMR)

1H NMR (DMSO-d6):

8.5 (d, 1H, Ar-H),

7.9 (d, 1H, Ar-H),

7.6 (dd, 1H, Ar-H),

4.8 (t, 1H, OH),

3.6 (q, 2H, CH

O),

3.1 (t, 2H, Ar-CH

).

1H-NMR (400 MHz)

Mass Spec [M+H]+ = 169.15 m/z LC-MS (ESI+)

Residual Solvent
DMSO < 5000 ppm, EtOAc <

5000 ppm
GC-Headspace
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Process Safety & Troubleshooting
Critical Hazards

Nitro Compounds: 2-nitropyridines are energetic. While stable at room temperature, they can

decompose violently at high temperatures (>200°C). DSC (Differential Scanning Calorimetry)

testing is recommended before scaling >100g.

Paraformaldehyde: Flammable solid; generates formaldehyde gas (carcinogen) upon

heating. Use adequate ventilation.

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Conversion
Paraformaldehyde quality poor

(too polymerized).

Depolymerize

paraformaldehyde by adding a

catalytic amount of water or

using fresh reagent. Increase

catalyst (DBU) load.

Vinyl Byproduct
Overheating (>80°C) causing

dehydration.

Lower reaction temperature to

60°C. Monitor reaction time

closely.

Emulsion in Workup DMSO presence.[1]

Wash organic layer with

copious amounts of water or

5% LiCl solution to remove

DMSO before brine wash.

Dark Tarry Crude

Polymerization of

formaldehyde or oxidative

degradation.

Ensure strict Nitrogen

atmosphere. Minimize reaction

time.

Process Flow Diagram (Graphviz)
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Reaction Stage Work-up Stage
Purification

Reactor Charge:
3-Methyl-2-nitropyridine

Paraformaldehyde
DMSO

Heating Cycle:
60-70°C, 4-6 hrs
(N2 Atmosphere)

Quench:
Ice Water + dil. HCl

Extraction:
Ethyl Acetate

Washing:
Brine/LiCl (Remove DMSO)

Concentration
(Rotary Evaporator)

Flash Chromatography
(Silica Gel)

Final Product:
2-Nitro-3-Pyridineethanol

Click to download full resolution via product page

Caption: Operational workflow for the hydroxyalkylation of 3-methyl-2-nitropyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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